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Compound of Interest

Compound Name: 3-Butoxyphenol

Cat. No.: B099933

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the
structural confirmation of 3-Butoxyphenol. The following sections detail the expected data
from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance
(*3C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS),
along with standardized experimental protocols.

Data Presentation

The quantitative data for each spectroscopic method is summarized in the tables below for
easy comparison.

Table 1: *H NMR Spectroscopic Data for 3-Butoxyphenol
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Chemical Shift (8) o .
Protons . Multiplicity Integration
ppm (Predicted)

-CHs 0.97 Triplet 3H
-CH2-CH2-CHs 1.48 Sextet 2H
-O-CH2-CH2- 1.75 Quintet 2H
-O-CHa- 3.94 Triplet 2H
Ar-H (ortho to -OH) 6.83 Multiplet 1H
Ar-H (para to -OH) 7.18 Multiplet 1H
Ar-H (ortho to -O-Bu) 6.77 Multiplet 2H
-OH 5.0 (variable) Broad Singlet 1H

Table 2: 13C NMR Spectroscopic Data for 3-Butoxyphenol

Carbon Chemical Shift () ppm (Predicted)
-CHs 13.8
-CH2-CH2-CHs 19.3
-O-CH2-CHa- 31.3
-O-CHa- 67.8
C (ortho to -OH) 115.1
C (parato -OH) 129.9
C (ortho to -O-Bu) 107.9
C (meta to both) 102.1
C-OH 156.0
C-O-Bu 160.0

Table 3: FTIR Spectroscopic Data for 3-Butoxyphenol
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Wavenumber (cm~—?) Vibration Type Functional Group

3550 - 3200 (broad) O-H stretch Phenolic -OH

3100 - 3000 C-H stretch Aromatic C-H

2960 - 2850 C-H stretch Aliphatic C-H (Butoxy group)
1600 - 1585, 1500 - 1400 C=C stretch Aromatic ring

1250 - 1200 C-O stretch Aryl ether

1150 - 1050 C-O stretch Alkyl ether

Table 4: Mass Spectrometry Data for 3-Butoxyphenol

m/z lon Significance
166 [M]* Molecular lon
Base Peak, loss of butene via
110 [M - CaHs]*
McLafferty rearrangement
Fragment from the butoxy
29 [C2Hs]*

chain

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Proton (*H) and Carbon-13 (**C) NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 3-Butoxyphenol in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:
e Spectrometer: 400 MHz (or higher) NMR spectrometer.
e Nuclei: *H and 13C.
e 'H NMR Parameters:
o Number of scans: 16-32
o Acquisition time: ~3-4 seconds
o Relaxation delay: 1-2 seconds
e 13C NMR Parameters:
o Number of scans: 1024 or more (due to the low natural abundance of 13C)
o Acquisition time: ~1-2 seconds
o Relaxation delay: 2-5 seconds

o Temperature: 298 K (25 °C)

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small drop of liquid 3-Butoxyphenol directly onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrumentation and Parameters:

o Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
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Spectral Range: 4000 - 400 cm~*

Resolution: 4 cm—1

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

e For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of 3-
Butoxyphenol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a
concentration of approximately 1 mg/mL.

e Inject 1 pL of the prepared solution into the GC-MS system.
Instrumentation and Parameters:

 Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-
of-Flight).

« lonization Mode: Electron lonization (El) at 70 eV.
e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
e GC Oven Program:

o Initial temperature: 50 °C, hold for 1 minute.

o Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

o Final hold: Hold at 250 °C for 5 minutes.

e Mass Analyzer Scan Range: m/z 20 - 300.
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Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the
3-Butoxyphenol structure.

Workflow for Spectroscopic Confirmation of 3-Butoxyphenol
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Caption: Spectroscopic analysis workflow for 3-Butoxyphenol.

» To cite this document: BenchChem. [Spectroscopic Methods for the Confirmation of 3-
Butoxyphenol Structure: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b099933#spectroscopic-methods-for-the-
confirmation-of-3-butoxyphenol-structure]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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